Cas no 2126178-66-1 (Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride)

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride is a versatile heterocyclic compound featuring both a carboxylate ester and an aminomethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt enhances its stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. The thiazole core contributes to its utility in constructing biologically active molecules, particularly in medicinal chemistry for drug discovery. Its well-defined structure and high purity ensure consistent performance in coupling reactions and derivatization processes. This compound is particularly useful for developing thiazole-based scaffolds in agrochemicals, pharmaceuticals, and specialty chemicals.
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride structure
2126178-66-1 structure
Product Name:Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
CAS No:2126178-66-1
MF:C6H9ClN2O2S
MW:208.665858983994
CID:4639485
Update Time:2025-08-05

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
    • BKD17866
    • methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride
    • Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
    • Inchi: 1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H
    • InChI Key: BZACBQZTRRSLLE-UHFFFAOYSA-N
    • SMILES: Cl.S1C(C(=O)OC)=CN=C1CN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Topological Polar Surface Area: 93.4

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride Pricemore >>

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Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:2126178-66-1)Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
Order Number:A1227171
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:25
Price ($):651
Email:sales@amadischem.com

Additional information on Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride

Methyl 2-(Aminomethyl)-1,3-Thiazole-5-Carboxylate Hydrochloride (CAS No. 2126178-66-1): An Overview

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2126178-66-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The thiazole ring is a key structural motif in many bioactive molecules, and its presence in Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride contributes to its unique pharmacological profile. The aminomethyl group attached to the thiazole ring further enhances the compound's reactivity and potential for forming interactions with biological targets. This makes it an attractive candidate for the design of novel therapeutic agents.

Recent studies have highlighted the importance of thiazole-containing compounds in the development of new drugs for various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thiazole derivatives exhibit potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The hydrochloride salt form of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate has been shown to enhance the bioavailability and efficacy of these compounds, making them promising candidates for further investigation.

In addition to its antiviral properties, Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride has also been studied for its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The aminomethyl group in this compound may play a crucial role in modulating these pathways, offering new avenues for cancer therapy.

The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride involves several well-established chemical reactions. Typically, the synthesis begins with the formation of a thiazole ring through a condensation reaction between a thiourea derivative and an appropriate carbonyl compound. Subsequent functionalization steps, such as alkylation and esterification, are then used to introduce the aminomethyl and methyl ester groups. The final step involves the conversion of the free base to the hydrochloride salt form to improve solubility and stability.

The physical and chemical properties of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride have been extensively characterized. It is a white crystalline solid with a melting point ranging from 180°C to 185°C. The compound is highly soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its high solubility makes it suitable for use in both in vitro and in vivo studies.

In terms of safety and handling, Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride should be stored under dry conditions at room temperature to maintain its stability. It is important to handle this compound with care to avoid exposure to skin or inhalation of dust particles. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The potential applications of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride extend beyond its use as a pharmaceutical agent. It can also serve as an important intermediate in the synthesis of other bioactive compounds. For example, thiazole derivatives have been used as building blocks in the development of peptidomimetics and enzyme inhibitors. The versatility of this compound makes it a valuable tool for researchers working in various areas of medicinal chemistry.

In conclusion, Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2126178-66-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation into its biological activities and therapeutic potential. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential uses of this compound will emerge.

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Amadis Chemical Company Limited
(CAS:2126178-66-1)Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
A1227171
Purity:99%
Quantity:1g
Price ($):651
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